Cas no 2228429-79-4 (3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one)

3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one
- 2228429-79-4
- 3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one
- EN300-1779641
-
- インチ: 1S/C10H17N3O/c1-8(2)6-13-7-9(5-12-13)10(14)3-4-11/h5,7-8H,3-4,6,11H2,1-2H3
- InChIKey: BWYNAICDZVTIOO-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN)C1C=NN(C=1)CC(C)C
計算された属性
- せいみつぶんしりょう: 195.137162174g/mol
- どういたいしつりょう: 195.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779641-5.0g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1779641-0.5g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1779641-1.0g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1779641-0.05g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1779641-10.0g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1779641-0.1g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1779641-5g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1779641-1g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1779641-10g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1779641-0.25g |
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-one |
2228429-79-4 | 0.25g |
$1300.0 | 2023-09-20 |
3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-one 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
3-amino-1-1-(2-methylpropyl)-1H-pyrazol-4-ylpropan-1-oneに関する追加情報
3-Amino-1-(2-Methylpropyl)-1H-Pyrazol-4-Ylpropan-1-One: A Comprehensive Overview
3-Amino-1-(2-Methylpropyl)-1H-Pyrazol-4-Ylpropan-1-One (CAS No: 2228429-79-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule's structure, comprising a pyrazole ring, an amino group, and a ketone moiety, makes it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This property makes 3-Amino-1-(2-Methylpropyl)-1H-Pyrazol-4-Ylpropan-1-One a promising candidate for the development of new therapeutic agents. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory processes, making it a potential lead compound for anti-inflammatory drugs.
The amino group present in the molecule adds to its functional versatility. Amino groups are known to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the ketone moiety provides opportunities for further chemical modifications, such as condensation reactions or enamine formation, which can lead to the creation of more complex molecular architectures.
One of the most recent advancements involving this compound is its role in the synthesis of bioactive molecules. Scientists have utilized 3-Amino-1-(2-Methylpropyl)-1H-Pyrazol-4-Ylpropan-1-One as a precursor for constructing heterocyclic compounds with enhanced pharmacokinetic profiles. These compounds have shown promise in preclinical studies targeting neurodegenerative diseases, where modulation of specific cellular pathways is crucial.
In terms of synthesis, the compound can be prepared via various routes, including condensation reactions between appropriate aldehydes or ketones and amino compounds. The choice of synthetic pathway depends on the desired stereochemistry and scalability of the process. Recent optimizations in these synthetic methods have improved yields and reduced reaction times, making large-scale production more feasible.
The structural flexibility of 3-Amino-1-(2-Methylpropyl)-1H-Pyrazol-4-Ylpropan-1-One also lends itself well to applications beyond pharmaceuticals. For instance, researchers have explored its use in the development of functional materials, such as sensors or catalysts. The ability to form hydrogen bonds and coordinate with metal ions makes it a valuable component in designing materials with tailored properties.
Moreover, computational studies have provided insights into the molecular interactions of this compound with biological targets. Using advanced modeling techniques, scientists have identified key residues on target proteins that interact with the pyrazole ring and amino group. These findings are instrumental in guiding further optimization of the compound for specific therapeutic applications.
In conclusion, 3-Amino-1-(2-Methylpropyl)-1H-Pyrazol-4-Ylpropan-1-One (CAS No: 2228429-79-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application strategies, positions it as a valuable asset in both academic research and industrial development.
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